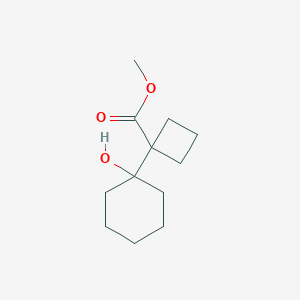
Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with methanol in the presence of a catalyst. The hydroxycyclohexyl group can be introduced through a subsequent reaction involving cyclohexanol and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar in structure but lacks the hydroxy group.
Cyclohexanol: Contains the hydroxy group but lacks the cyclobutane ring.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane ring but lacks the ester and hydroxy groups.
Uniqueness
Methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate is unique due to the combination of its cyclobutane ring, hydroxycyclohexyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-15-10(13)11(6-5-7-11)12(14)8-3-2-4-9-12/h14H,2-9H2,1H3 |
InChI Key |
FLPDAOFDXLBFDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















